Synthetic Yield Comparison: 2-Pyridyl vs. Phenyl, tert-Butyl, and 4-Methyl-2-pyridyl Analogs
In a controlled, head-to-head study using a standardized cyclocondensation method, 3-amino-6-(pyridin-2-yl)-2H-pyran-2-one was obtained in a 94% isolated yield, outperforming the 3-amino-6-phenyl analog (89% yield), the 3-amino-4-methyl-6-(2-pyridyl) analog (78% yield), but underperforming the 3-amino-6-tert-butyl analog (97% yield) . This places the 2-pyridyl derivative as a high-yielding option, significantly better than the alkyl-substituted pyridyl variant, which is important for procurement economics and synthetic planning.
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | 3-Amino-6-phenyl-2H-pyran-2-one (89%); 3-Amino-6-tert-butyl-2H-pyran-2-one (97%); 3-Amino-4-methyl-6-(2-pyridyl)-2H-pyran-2-one (78%) |
| Quantified Difference | Target yield is 5% higher than phenyl analog, 16% higher than 4-methyl pyridyl analog, and 3% lower than tert-butyl analog. |
| Conditions | One-pot cyclocondensation of methyl ketones with N,N-dimethylformamide dimethyl acetal and N-acylglycines in acetic anhydride. |
Why This Matters
A higher synthetic yield of 94% versus the phenyl analog's 89% directly reduces the cost per gram of the final compound, making it a more economical building block for large-scale research use.
